Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate
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Overview
Description
Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C6H6FNO2SLi It is known for its unique structure, which includes a lithium ion and a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;6-fluoro-2-methylpyridine-3-sulfinate typically involves the reaction of 6-fluoro-2-methylpyridine with a sulfinic acid derivative in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of -10°C to room temperature .
Industrial Production Methods
Industrial production of lithium;6-fluoro-2-methylpyridine-3-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like THF or dimethyl sulfoxide (DMSO) at controlled temperatures .
Major Products
The major products formed from these reactions include sulfonate and sulfinate derivatives, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;6-fluoro-2-methylpyridine-3-sulfinate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions. The pathways involved in its reactivity include nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
Similar Compounds
- Lithium;6-chloro-2-methylpyridine-3-sulfinate
- Lithium;6-bromo-2-methylpyridine-3-sulfinate
- Lithium;6-iodo-2-methylpyridine-3-sulfinate
Uniqueness
Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorinated derivative exhibits different reactivity and stability compared to its chloro, bromo, and iodo counterparts.
Properties
IUPAC Name |
lithium;6-fluoro-2-methylpyridine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.Li/c1-4-5(11(9)10)2-3-6(7)8-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARUHFEWBUYDM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C=CC(=N1)F)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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